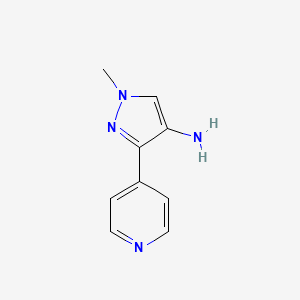

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPGHKNJMFNIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

A common route involves condensation of 4-pyridinecarboxaldehyde with methylhydrazine or hydrazine hydrate to form hydrazone intermediates, which then cyclize to form the pyrazole ring.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Pyridinecarboxaldehyde + methylhydrazine hydrate | Formation of hydrazone intermediate via condensation at room temperature or mild heating |

| 2 | Acidic catalyst (e.g., acetic acid) or base | Cyclization of hydrazone to pyrazole ring under reflux or controlled temperature |

| 3 | Methylation (if required) | Alkylation of pyrazole nitrogen using methyl iodide or methyl sulfate under basic conditions |

This method benefits from simplicity and availability of starting materials. The cyclization step is critical and often optimized for temperature and solvent to maximize yield.

Catalytic Coupling Reactions

In some synthetic schemes, palladium-catalyzed cross-coupling reactions are employed to install the pyridin-4-yl substituent onto a preformed pyrazole ring or vice versa. For example, Suzuki or Buchwald–Hartwig amination reactions can be used with halogenated pyrazole or pyridine derivatives.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromo-1-methyl-1H-pyrazol-4-amine + pyridin-4-ylboronic acid | Suzuki coupling catalyzed by Pd(0) complexes with phosphine ligands, base (e.g., K2CO3), in solvents like dioxane/water mixture |

| 2 | Purification | Column chromatography or recrystallization to isolate the coupled product |

This approach allows for modular synthesis and late-stage diversification but requires access to halogenated intermediates.

Alternative Cyclization Routes

Some literature reports involve the use of α,β-unsaturated esters or ketones bearing pyridin-4-yl groups, which undergo condensation with methylhydrazine followed by cyclization and subsequent functional group transformations to yield the target compound.

Purification and Characterization

The crude product is typically purified by recrystallization using solvent mixtures such as alcohol/water (e.g., methanol-water 35-65%) or by chromatographic techniques. Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Catalysts

- Solvents: Commonly used solvents include ethanol, methanol, dioxane, and water mixtures.

- Catalysts: Acid catalysts (acetic acid, hydrochloric acid) for cyclization; Pd catalysts for coupling reactions.

- Temperature: Cyclization typically performed at reflux or 50–100 °C; coupling reactions at 80–110 °C.

- Bases: Potassium carbonate or sodium carbonate for coupling reactions.

- Methylation agents: Methyl iodide or dimethyl sulfate under basic conditions.

Comparative Data Table of Preparation Routes

| Preparation Route | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation of 4-pyridinecarboxaldehyde with methylhydrazine | 4-Pyridinecarboxaldehyde, methylhydrazine, acid catalyst | Reflux in ethanol or acetic acid | Simple, direct, mild conditions | May require purification to remove side products |

| Pd-catalyzed cross-coupling | Halogenated pyrazole, pyridin-4-ylboronic acid, Pd catalyst, base | 80–110 °C, inert atmosphere | High selectivity, modular | Requires expensive catalysts, halogenated intermediates |

| α,β-Unsaturated ester condensation | α,β-Unsaturated ester with pyridin-4-yl, methylhydrazine | Low temperature condensation, then cyclization | Can introduce functional groups selectively | Multi-step, more complex |

Research Findings and Optimization

- Optimization of solvent mixtures for recrystallization improves purity and yield.

- Use of sodium or potassium iodide as catalysts in related pyrazole syntheses enhances cyclization efficiency.

- Temperature and pressure control during cyclization steps are critical to avoid side reactions or decomposition.

- Methylation steps require careful control to avoid over-alkylation or N-alkylation at undesired sites.

Biological Activity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in various inflammatory and immune-related conditions. Recent studies have highlighted its potential in treating diseases such as rheumatoid arthritis, inflammatory bowel disease, and several types of cancer.

The compound functions primarily by inhibiting IRAK4, which is involved in the signaling pathways of pro-inflammatory cytokines like IL-1 and TNF. By modulating these pathways, this compound can potentially reduce inflammation and cell proliferation associated with various pathological conditions .

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown antiproliferative effects against a range of cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.127 |

| HepG2 (Liver) | 0.560 |

| A549 (Lung) | 0.250 |

| HCT116 (Colorectal) | 0.300 |

These results indicate the compound's potential as an anticancer agent, particularly against breast and liver cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. It has been found to significantly inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in vitro. The following table summarizes some key findings:

| Activity | IC50 (μg/mL) |

|---|---|

| Inhibition of COX-2 | 60.56 |

| Inhibition of TNF production | 57.24 |

| Reduction in IL-6 levels | 69.15 |

These findings suggest that this compound could serve as a promising candidate for developing anti-inflammatory therapies .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis showed that treatment with IRAK4 inhibitors led to significant reductions in disease activity scores and inflammatory markers.

- Cancer Treatment : Clinical trials are currently underway to evaluate the efficacy of pyrazole-based inhibitors in patients with advanced solid tumors, showing promising preliminary results in tumor shrinkage and improved patient outcomes.

Scientific Research Applications

Inhibition of IRAK4

One of the most notable applications of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is crucial in mediating inflammatory responses and immune system signaling. Compounds that inhibit IRAK4 have potential applications in treating various inflammatory and autoimmune diseases, including:

- Rheumatoid Arthritis

- Inflammatory Bowel Disease

- Multiple Sclerosis

- Diabetes and Obesity

- Cancer and Sepsis

Research indicates that these inhibitors may provide therapeutic benefits by modulating the immune response and reducing inflammation associated with these conditions .

Central Nervous System Disorders

The compound has also been explored for its effects on central nervous system disorders. It has been identified as a potent glycine transporter 1 (GlyT1) inhibitor, which may have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders. In studies, it demonstrated a favorable pharmacokinetic profile and increased cerebrospinal fluid concentrations of glycine in animal models, suggesting its potential utility in CNS therapies .

Anticancer Properties

Recent investigations have highlighted the anticancer properties of this compound derivatives. These compounds have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, preliminary assays against the NCI-60 human tumor cell lines revealed moderate cytostatic activity in specific cancer types, including breast cancer .

Synthesis and Structural Variations

The synthesis of this compound allows for structural modifications that can enhance its biological activity. Research has focused on creating diverse derivatives to optimize their pharmacological profiles. The structural diversity can lead to improved efficacy or reduced side effects, making it a versatile candidate for drug development .

Case Study: IRAK4 Inhibition

A study demonstrated the efficacy of this compound as an IRAK4 inhibitor in preclinical models. The results indicated significant reductions in inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis, supporting its potential for therapeutic use .

Case Study: CNS Applications

In another investigation focusing on CNS applications, researchers reported that derivatives of this compound exhibited notable improvements in cognitive function in animal models of schizophrenia, highlighting its promise as a treatment option for neuropsychiatric disorders .

Comparison with Similar Compounds

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Differs in the pyridine substitution (pyridin-3-yl vs. pyridin-4-yl) and the presence of a cyclopropylamine group.

- Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .

- Properties :

- Applications : Intermediate in kinase inhibitor development, though less explored than pyridin-4-yl analogs .

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Structure : Lacks the pyridinyl group but includes a phenyl and trifluoromethyl substituent.

- Applications : Key precursor for antimycobacterial 1,2,3-triazole hybrids , showing low cytotoxicity .

Comparative Analysis Table

Research Findings and Trends

- Pyridinyl vs. Pyrimidinyl : Pyridin-4-yl analogs (e.g., target compound) show stronger π-π stacking in kinase binding, while pyrimidinyl derivatives enhance solubility .

- Fluorine Substitution : Fluorophenyl or trifluoromethyl groups improve metabolic stability and target affinity, critical for kinase inhibitors .

- Synthetic Challenges : Copper-catalyzed couplings (e.g., ) often yield <20%, necessitating optimization for scalable synthesis .

Q & A

Q. What are the optimized synthetic routes for 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : A common approach involves coupling reactions using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO. For example, a 17.9% yield was achieved by reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine at 35°C for 48 hours . To optimize yields:

- Vary catalysts : Test CuI or Pd-based catalysts for improved coupling efficiency.

- Solvent screening : Replace DMSO with DMA or DMF to enhance solubility.

- Temperature control : Increase reaction temperature (e.g., 50–60°C) to accelerate kinetics while monitoring decomposition.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Compare experimental shifts with literature data. For instance, pyridin-4-yl protons typically resonate at δ 8.5–9.0 ppm, while methyl groups on pyrazole appear near δ 2.3–2.5 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 215) to validate purity .

- IR spectroscopy : Detect N-H stretches (~3298 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

- Methodological Answer :

- Identify byproducts : Use 2D NMR (e.g., HSQC, HMBC) to trace unexpected signals to impurities like unreacted starting materials or regioisomers .

- Dynamic effects : Assess tautomerization or rotameric equilibria via variable-temperature NMR.

- Cross-validate : Compare with X-ray crystallography data (e.g., bond lengths/angles) to confirm regio-specificity .

Q. What experimental and computational strategies are recommended for analyzing the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps, correlating with reactivity in substitution reactions .

- Electrochemical studies : Perform cyclic voltammetry to measure redox potentials, particularly if the pyridine/pyrazole moieties participate in electron transfer .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities?

- Methodological Answer :

- Crystal growth : Use slow vapor diffusion (e.g., ethyl acetate/hexane) to obtain single crystals .

- Refinement : Employ SHELXL for structure solution, ensuring data-to-parameter ratios >15 and R-factors <0.05. For example, a study achieved R = 0.031 using high-resolution data at 173 K .

- Twinning analysis : Use PLATON to detect twinning in cases of poor refinement metrics .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

- Methodological Answer :

- Derivatization : Introduce substituents at the pyridine (e.g., fluoro, methoxy) or pyrazole (e.g., sulfanyl, trifluoromethyl) positions to modulate bioactivity .

- Bioassays : Screen analogs for antibacterial activity via MIC assays or anxiolytic effects using rodent behavioral models (e.g., elevated plus maze) .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate electronic descriptors (logP, polar surface area) with activity .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of pyrazole-amine derivatives?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs.

- Metabolic stability : Test compounds for susceptibility to cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

- Epistatic effects : Use knockout models to identify off-target interactions (e.g., receptor antagonism unrelated to the primary target) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.